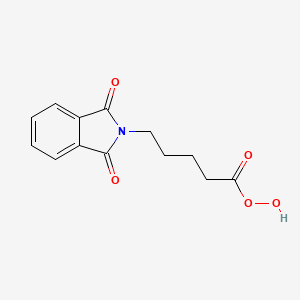![molecular formula C22H16N2S2 B15162612 2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine CAS No. 188679-91-6](/img/structure/B15162612.png)
2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine is a compound characterized by the presence of two pyridine rings connected through a disulfide bridge and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine typically involves the reaction of 2-aminothiophenol with 2,2’-dithiodipyridine under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Properties
CAS No. |
188679-91-6 |
|---|---|
Molecular Formula |
C22H16N2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-[(2-pyridin-2-ylphenyl)disulfanyl]phenyl]pyridine |
InChI |
InChI=1S/C22H16N2S2/c1-3-13-21(17(9-1)19-11-5-7-15-23-19)25-26-22-14-4-2-10-18(22)20-12-6-8-16-24-20/h1-16H |
InChI Key |
WOFWHCTUSNBOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)SSC3=CC=CC=C3C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


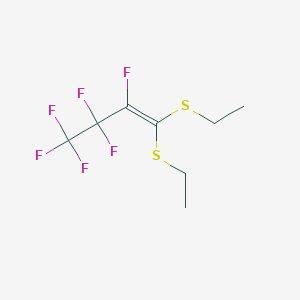
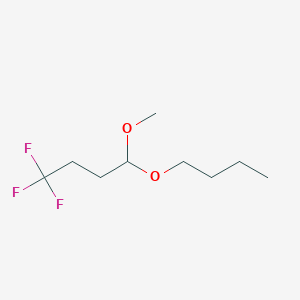

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
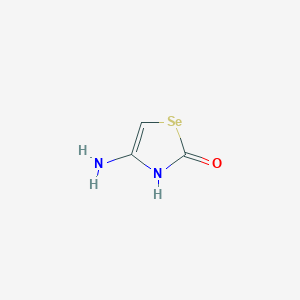
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
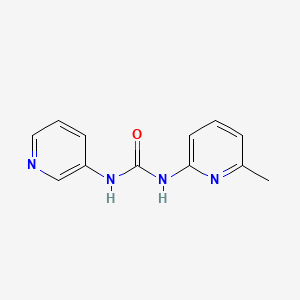
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
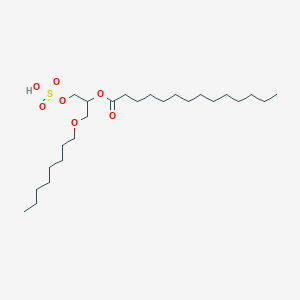

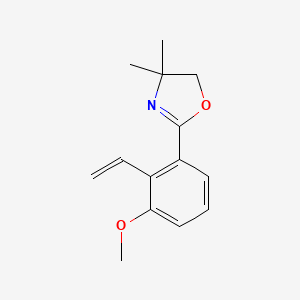
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
